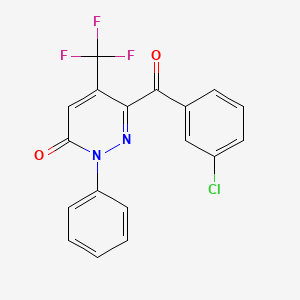

N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzyl group could be introduced through a Friedel-Crafts alkylation, the cyclohexyl group through a cycloaddition or cyclization reaction, and the trifluoro-propan-2-amine group through a nucleophilic substitution or addition reaction involving a trifluoro-propan-2-ol or trifluoro-propan-2-chloride and an amine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group is aromatic, the cyclohexyl group is aliphatic and cyclic, and the trifluoro-propan-2-amine group contains a polar N-F bond and a potentially stereogenic center at the second carbon .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The benzyl group could undergo electrophilic aromatic substitution, the cyclohexyl group could undergo reactions typical of alkanes like free radical halogenation, and the trifluoro-propan-2-amine group could participate in reactions typical of amines and organofluorine compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. It would likely be a solid or liquid at room temperature, with a polar amine group that could participate in hydrogen bonding, making it somewhat soluble in water. The presence of the aromatic benzyl group and aliphatic cyclohexyl group could also give it some solubility in nonpolar solvents .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Recyclable Copper Catalyst Systems : N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine is potentially implicated in research focusing on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems facilitate the formation of C–N bonds between a variety of amines and aryl halides or boronic acids, underscoring the significance of such catalysts in organic synthesis for commercial applications (M. Kantam et al., 2013).

Metalloporphyrin-catalyzed Reactions : Metalloporphyrin catalysts, which may use or be inspired by the structure or reactivity of N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine, have been explored for their utility in selective functionalization of saturated C-H bonds. This includes transformations such as hydroxylation, amination, and carbenoid insertion, contributing to the field of biomimetic studies and advancing organic synthesis methodologies (C. Che et al., 2011).

Transition-Metal-Catalyzed Reductive Amination : In the broader context of amine synthesis, the principles underlying the use of compounds like N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine can be applied in transition-metal-catalyzed reductive amination processes. These reactions are crucial for producing primary, secondary, and tertiary amines, leveraging hydrogen as a reducing agent (T. Irrgang & R. Kempe, 2020).

Material Science and Environmental Applications

- Amine-Functionalized Metal–Organic Frameworks (MOFs) : Research has also delved into amine-functionalized MOFs, where the basic structural or functional properties of compounds similar to N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine could be relevant. These frameworks are particularly promising for CO2 capture due to the strong interaction between CO2 and the basic amino functionalities, highlighting an environmental application of such chemical functionalities (Yichao Lin et al., 2016).

Propiedades

IUPAC Name |

N-benzyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N/c17-16(18,19)15(11-13-7-3-1-4-8-13)20-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,20H,1,3-4,7-8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJAUHBEDFIOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(F)(F)F)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)

![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)

![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)